Bis(tridecafluorohexyl)phosphinic acid

Vue d'ensemble

Description

Bis(tridecafluorohexyl)phosphinic acid is a chemical compound with the molecular formula C12HF26O2P. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical degradation. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are widely studied for their environmental persistence and potential health impacts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of bis(tridecafluorohexyl)phosphinic acid typically involves a Pd-catalyzed reaction between anilinium hypophosphite and various aromatic electrophiles. This process enables a straightforward synthesis of monosubstituted phosphinic acids. The reaction conditions often include the use of solvents like toluene and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to ensure high-quality production .

Analyse Des Réactions Chimiques

Types of Reactions

Bis(tridecafluorohexyl)phosphinic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of phosphonic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkoxides, amines.

Major Products Formed

Applications De Recherche Scientifique

Environmental Applications

1. Environmental Toxicity Studies

- Bis(tridecafluorohexyl)phosphinic acid has been investigated for its potential environmental toxicity. Research indicates that compounds in the perfluoroalkyl and polyfluoroalkyl substances (PFAS) group, including this phosphinic acid, can accumulate in the environment and pose risks to aquatic life and human health .

2. Plating Applications

- The compound has been utilized in plating processes, particularly in the creation of protective coatings that resist corrosion and wear. Its fluorinated structure enhances the durability and performance of metal surfaces .

Industrial Applications

1. Antifoaming Agent

- In industrial detergent formulations, this compound serves as an effective antifoaming agent. Its ability to reduce surface tension aids in controlling foam during manufacturing processes .

2. Chrome Plating

- The compound is also noted for its application in chrome plating, where it helps improve the quality of the chrome finish by enhancing adhesion and reducing defects in the coating .

Chemical Synthesis Applications

1. Fluorous Chemistry

- The compound is significant in fluorous chemistry, which utilizes fluorinated compounds to enhance separation processes in organic synthesis. Its unique properties allow for easy phase separation during reactions, making it valuable in combinatorial chemistry and the synthesis of complex molecules .

2. Catalysis

- Research has explored using this compound as a ligand in catalytic reactions. Its fluorinated chains can stabilize transition states and improve reaction yields in various catalytic processes .

Case Studies

Mécanisme D'action

The mechanism of action of bis(tridecafluorohexyl)phosphinic acid involves its ability to form strong bonds with metal ions, facilitating their extraction and separation. The molecular targets include metal ions such as cobalt, nickel, and zinc, and the pathways involved are primarily related to coordination chemistry and solvent extraction processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bis(perfluorooctyl)phosphinic acid

- Di(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301)

- Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272)

Uniqueness

Bis(tridecafluorohexyl)phosphinic acid is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring high-performance materials .

Activité Biologique

Bis(tridecafluorohexyl)phosphinic acid (BTDFHPA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which has garnered attention due to its unique properties and potential biological effects. This compound is characterized by its long-chain fluorinated alkyl groups, which contribute to its stability and persistence in the environment. Understanding the biological activity of BTDFHPA is crucial for assessing its ecological and health impacts.

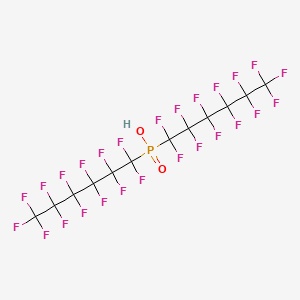

Chemical Structure

BTDFHPA can be represented as follows:

This structure features a phosphinic acid group attached to two tridecafluorohexyl chains, making it highly hydrophobic and resistant to degradation.

The biological activity of BTDFHPA is primarily linked to its interactions with biological membranes and proteins. The fluorinated alkyl chains enhance its lipophilicity, allowing it to accumulate in biological tissues. Key mechanisms include:

- Protein Binding : BTDFHPA has been shown to bind to serum proteins, which may affect the distribution and elimination of other substances in the body .

- Cell Membrane Interaction : Its hydrophobic nature enables it to integrate into cell membranes, potentially disrupting membrane integrity and function .

Toxicological Studies

Research indicates that BTDFHPA exhibits various toxicological effects across different biological systems:

- In vitro Studies : Cell culture experiments have demonstrated that BTDFHPA can induce cytotoxicity in liver and kidney cell lines, suggesting potential organ-specific toxicity .

- In vivo Studies : Animal studies have revealed that exposure to BTDFHPA can lead to alterations in liver function and immune responses. Notably, immunotoxicity has been observed, indicating a risk for compromised immune function in exposed organisms .

Ecotoxicological Impact

BTDFHPA's persistence in the environment raises concerns about its bioaccumulation and biomagnification in food webs. Studies have shown that:

- Bioaccumulation Potential : The compound has a significant tendency to accumulate in fish and other aquatic organisms, raising concerns for higher trophic levels including mammals .

- Biomagnification Factors : Research indicates that BTDFHPA can biomagnify through food chains, particularly affecting air-breathing organisms such as birds and mammals .

Data Table: Toxicological Profiles

Case Studies

Several case studies have highlighted the implications of BTDFHPA exposure:

- Case Study 1 : A study on fish populations in contaminated waters revealed significant bioaccumulation of BTDFHPA, leading to reduced reproductive success and increased mortality rates .

- Case Study 2 : Epidemiological studies on populations near industrial sites using BTDFHPA showed elevated levels of liver enzymes and immune dysfunction among residents, suggesting a link between environmental exposure and health outcomes .

Propriétés

IUPAC Name |

bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF26O2P/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)41(39,40)12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34/h(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHVPWOARFMIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)P(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C6F13)2P(=O)OH, C12HF26O2P | |

| Record name | Phosphinic acid, P,P-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00786953 | |

| Record name | Bis(tridecafluorohexyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00786953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

702.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40143-77-9 | |

| Record name | Bis(tridecafluorohexyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00786953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.